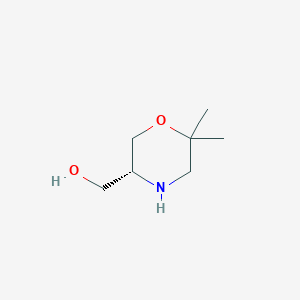
(R)-(6,6-Dimethylmorpholin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(6,6-Dimethylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO2 It is a morpholine derivative, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6-Dimethylmorpholin-3-yl)methanol typically involves the reaction of morpholine with formaldehyde and a suitable reducing agent. One common method is the reductive amination of morpholine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of ®-(6,6-Dimethylmorpholin-3-yl)methanol can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
®-(6,6-Dimethylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
科学的研究の応用
®-(6,6-Dimethylmorpholin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of ®-(6,6-Dimethylmorpholin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also act as a nucleophile in chemical reactions, participating in various biochemical pathways.
類似化合物との比較
Similar Compounds
- ®-Morpholine-3-methanol
- ®-6-Methylmorpholin-3-yl)methanol
- ®-6,6-Dimethylmorpholine
Uniqueness
®-(6,6-Dimethylmorpholin-3-yl)methanol is unique due to the presence of the dimethyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
[(3R)-6,6-dimethylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-8-6(3-9)4-10-7/h6,8-9H,3-5H2,1-2H3/t6-/m1/s1 |
InChIキー |
ZWERJFGUTBVICB-ZCFIWIBFSA-N |
異性体SMILES |
CC1(CN[C@@H](CO1)CO)C |
正規SMILES |
CC1(CNC(CO1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


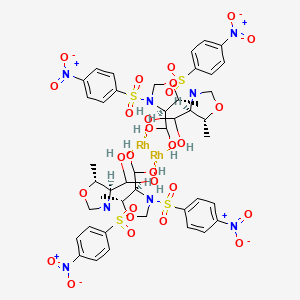
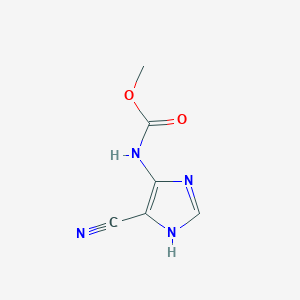
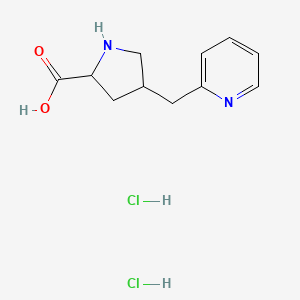
![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)
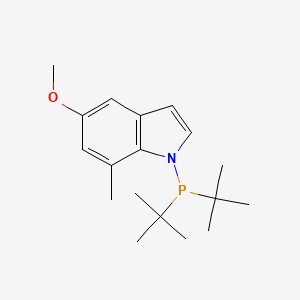
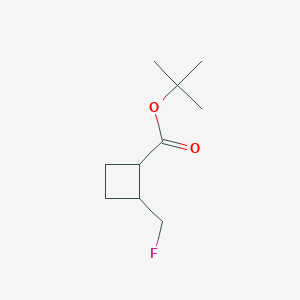
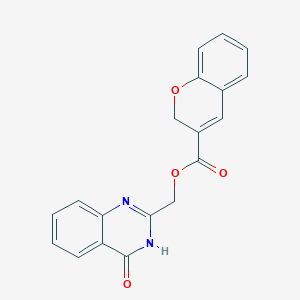
![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
![(2,3,5,6,8,9,11,12,14,15,17,18-Dodecahydrobenzo[b][1,4,7,10,13,16,19]heptaoxacyclohenicosin-21-yl)methanamine](/img/structure/B12947399.png)
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)
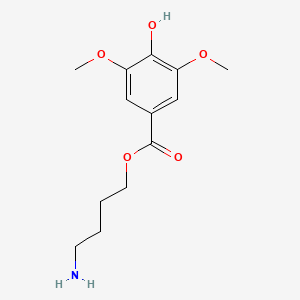
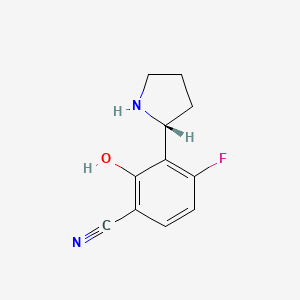
![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)
![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
